molecular formula C18H25NO2 B14157037 4-Butyl-2-((1H-inden-4(or 7)-yloxy)methyl)morpholine CAS No. 71304-87-5

4-Butyl-2-((1H-inden-4(or 7)-yloxy)methyl)morpholine

Cat. No.: B14157037
CAS No.: 71304-87-5
M. Wt: 287.4 g/mol
InChI Key: NMMMWADDONNIKG-UHFFFAOYSA-N
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Description

4-Butyl-2-((1H-inden-4(or 7)-yloxy)methyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives This compound is characterized by the presence of a butyl group, an indene moiety, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-2-((1H-inden-4(or 7)-yloxy)methyl)morpholine typically involves the reaction of 4-butylmorpholine with an appropriate indene derivative. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-2-((1H-inden-4(or 7)-yloxy)methyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of substituted morpholine compounds with various functional groups.

Scientific Research Applications

4-Butyl-2-((1H-inden-4(or 7)-yloxy)methyl)morpholine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Butyl-2-((1H-inden-4(or 7)-yloxy)methyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Butylmorpholine: A simpler derivative with similar structural features but lacking the indene moiety.

    Indene derivatives: Compounds containing the indene structure, which may exhibit similar chemical reactivity.

    Morpholine derivatives: A broad class of compounds with the morpholine ring, used in various chemical and pharmaceutical applications.

Uniqueness

4-Butyl-2-((1H-inden-4(or 7)-yloxy)methyl)morpholine is unique due to the combination of the butyl group, indene moiety, and morpholine ring. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

71304-87-5

Molecular Formula

C18H25NO2

Molecular Weight

287.4 g/mol

IUPAC Name

4-butyl-2-(1H-inden-4-yloxymethyl)morpholine

InChI

InChI=1S/C18H25NO2/c1-2-3-10-19-11-12-20-16(13-19)14-21-18-9-5-7-15-6-4-8-17(15)18/h4-5,7-9,16H,2-3,6,10-14H2,1H3

InChI Key

NMMMWADDONNIKG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCOC(C1)COC2=CC=CC3=C2C=CC3

Origin of Product

United States

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